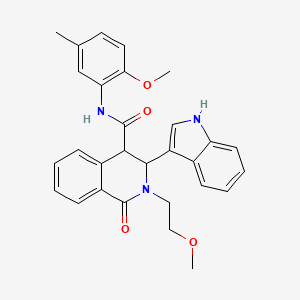
3-(1H-Indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-329689 is a chemical compound known for its ability to inhibit ABL kinase activity. It has a molecular formula of C29H29N3O4 and a molecular weight of 483.56. This compound is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
The synthesis of WAY-329689 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial production methods for WAY-329689 are also not widely available in the public domain. Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
WAY-329689 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-329689 may result in the formation of oxidized derivatives with different functional groups .
Scientific Research Applications
WAY-329689 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of ABL kinase inhibitors.
Biology: It is used to investigate the role of ABL kinase in various cellular processes.
Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for diseases involving ABL kinase dysregulation.
Industry: It is used in the development of new chemical entities and drug discovery programs.
Mechanism of Action
WAY-329689 exerts its effects by inhibiting ABL kinase activity. ABL kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting ABL kinase, WAY-329689 disrupts these processes, leading to the suppression of cell proliferation and induction of apoptosis in certain cell types .
Comparison with Similar Compounds
WAY-329689 is unique in its specific inhibition of ABL kinase. Similar compounds include:
- WAY-204688
- WAY-100135
- WAY-123398
- WAY-101405
- WAY-267464 dihydrochloride
These compounds also exhibit kinase inhibitory activities but may differ in their specificity, potency, and pharmacokinetic properties .
Properties
Molecular Formula |
C29H29N3O4 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C29H29N3O4/c1-18-12-13-25(36-3)24(16-18)31-28(33)26-20-9-4-5-10-21(20)29(34)32(14-15-35-2)27(26)22-17-30-23-11-7-6-8-19(22)23/h4-13,16-17,26-27,30H,14-15H2,1-3H3,(H,31,33) |
InChI Key |
HLCRRPZCBYWTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)CCOC)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetyl]phenyl]propanamide](/img/structure/B10805811.png)
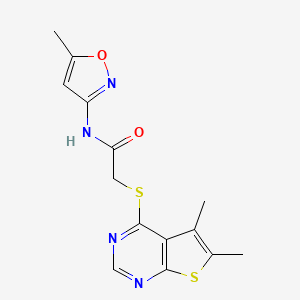
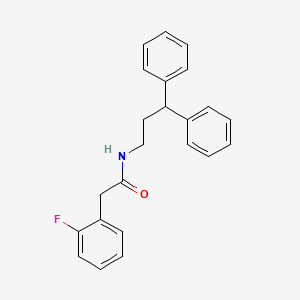
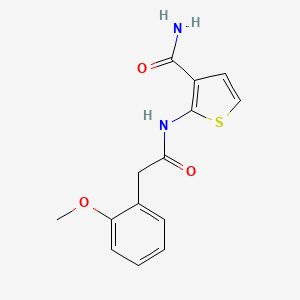
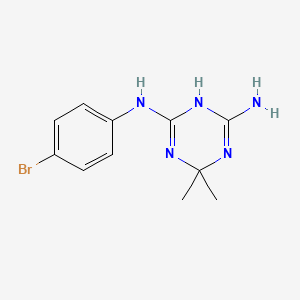
![N-Cycloheptyl-1-[(2,4,6-Trimethylphenyl)sulfonyl]piperidine-4-Carboxamide](/img/structure/B10805853.png)
![2-[[(6-Chloropyridazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B10805861.png)

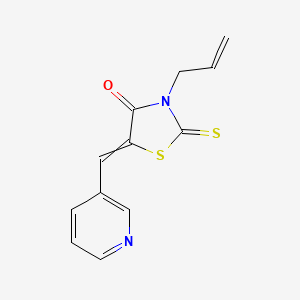
![N-[(2,4-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B10805880.png)
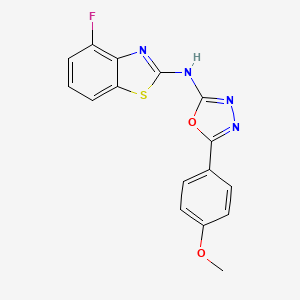
![4-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B10805901.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B10805905.png)
![2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B10805906.png)
